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molecular formula C24H25ClN6O B612278 AZD3463 CAS No. 1356962-20-3

AZD3463

Cat. No. B612278
M. Wt: 448.9 g/mol
InChI Key: GCYIGMXOIWJGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461170B2

Procedure details

A solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (5.28 g, 20 mmol), 1-(4-amino-3-methoxyphenyl)piperidin-4-amine (4.43 g, 20.00 mmol), and tosic acid (5.71 g, 30.00 mmol) in n-pentanol (40.0 ml) was placed in a round-bottomed flask. The solution was heated at 140° C., and stirred at that temperature for three days. The solvent was removed by concentration in vacuo, and to the residue was added sat. NaHCO3 solution and dichloromethane. The mixture was filtered and the obtained solid was dissolved in a mixture of THF and methanol and pre-absorbed on silica gel (120 g). The mixture was loaded onto silica gel column and eluted with 10% MeOH, 1% NH4OH in DCM. The collected fractions were concentrated, and the residue was triturated in diethyl ether. The collected solid after filtration was triturated in ethanol. Filtration afforded the title compound (3.25 g, 36.2% yield).
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
36.2%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)[C:5]([Cl:17])=[CH:4][N:3]=1.[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[CH2:30][CH2:29][CH:28]([NH2:31])[CH2:27][CH2:26]2)=[CH:21][C:20]=1[O:32][CH3:33].CC1C=CC(S(O)(=O)=O)=CC=1>C(O)CCCC>[NH2:31][CH:28]1[CH2:29][CH2:30][N:25]([C:22]2[CH:23]=[CH:24][C:19]([NH:18][C:2]3[N:7]=[C:6]([C:8]4[C:16]5[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=5)[NH:10][CH:9]=4)[C:5]([Cl:17])=[CH:4][N:3]=3)=[C:20]([O:32][CH3:33])[CH:21]=2)[CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
Name
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
Quantity
4.43 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1CCC(CC1)N)OC
Name
Quantity
5.71 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by concentration in vacuo
ADDITION
Type
ADDITION
Details
to the residue was added sat. NaHCO3 solution and dichloromethane
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the obtained solid was dissolved in a mixture of THF and methanol
CUSTOM
Type
CUSTOM
Details
pre-absorbed on silica gel (120 g)
WASH
Type
WASH
Details
eluted with 10% MeOH, 1% NH4OH in DCM
CONCENTRATION
Type
CONCENTRATION
Details
The collected fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in diethyl ether
FILTRATION
Type
FILTRATION
Details
The collected solid after filtration
CUSTOM
Type
CUSTOM
Details
was triturated in ethanol
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1CCN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 36.2%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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